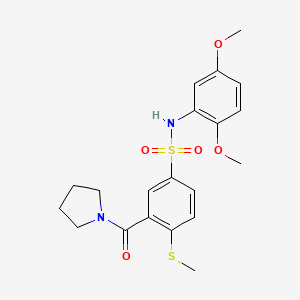![molecular formula C17H17N5O2 B4766868 N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4766868.png)
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
Vue d'ensemble
Description
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as BMTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMTA belongs to the family of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has shown promising results in various scientific research applications, including its potential as an anti-inflammatory agent, antitumor agent, and neuroprotective agent. In a recent study, N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide also showed antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Furthermore, N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been found to inhibit the activity of HDAC enzymes, which are involved in gene expression and epigenetic modifications.
Biochemical and Physiological Effects:
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the induction of apoptosis, and the inhibition of cell proliferation. N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has also been found to improve glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of diabetes. Additionally, N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to reduce anxiety-like behavior in animal models, indicating a potential application in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide also exhibits potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide.
Orientations Futures
There are several future directions for the research and development of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide and its potential side effects.
Propriétés
IUPAC Name |
N-benzyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-9-5-8-14(10-15)17-19-21-22(20-17)12-16(23)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFAEYIDUNHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)
![5-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766814.png)



![(2-{[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766829.png)

![2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4766847.png)
![methyl 6-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4766853.png)
![N-(3-methoxypropyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4766870.png)
![3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)